molecular formula C11H11ClO4 B1432068 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid CAS No. 1803599-17-8

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1432068
CAS No.: 1803599-17-8
M. Wt: 242.65 g/mol
InChI Key: BFKCETKRGPMHAJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid is an organic compound that features a chloro and methoxy substituted phenyl ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: this compound can be oxidized to this compound.

    Reduction: Reduction can yield 4-(4-chloro-3-methoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carbonyl group in the butanoic acid moiety can participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid
  • 4-(4-Chloro-3-methoxyphenyl)-4-hydroxybutanoic acid
  • 4-(4-Chloro-3-methoxyphenyl)-4-oxopentanoic acid

Uniqueness

This compound is unique due to the specific substitution pattern on the phenyl ring and the presence of the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKCETKRGPMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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